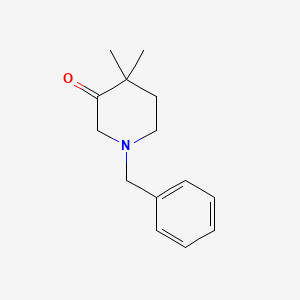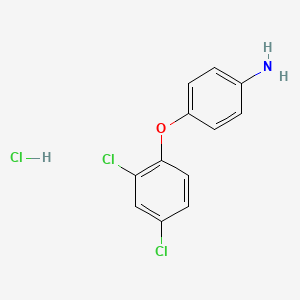
2,2-Difluoro-2-(4-isopropylphenyl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Difluoro-2-(4-isopropylphenyl)ethanol is a fluorinated organic compound with the molecular formula C11H14F2O. This compound is characterized by the presence of two fluorine atoms attached to the same carbon atom, which is also bonded to a hydroxyl group and a 4-isopropylphenyl group. The incorporation of fluorine atoms into organic molecules often imparts unique properties, such as increased metabolic stability and altered lipophilicity, making such compounds valuable in various fields, including medicinal chemistry and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-2-(4-isopropylphenyl)ethanol can be achieved through several methods. One common approach involves the reduction of difluoroacetates using reducing agents like lithium aluminum hydride. For instance, methyl difluoroacetate or ethyl difluoroacetate can be reduced to yield 2,2-difluoroethanol, which can then be further functionalized to obtain the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reduction processes using readily available raw materials and efficient reducing agents. The process is designed to be scalable and cost-effective, ensuring high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Difluoro-2-(4-isopropylphenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form difluoromethyl derivatives.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Nucleophiles such as thiols, amines, and alcohols can be used in substitution reactions, often facilitated by catalysts or under basic conditions
Major Products Formed
The major products formed from these reactions include difluoromethylated derivatives, ketones, aldehydes, and substituted phenyl compounds, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
2,2-Difluoro-2-(4-isopropylphenyl)ethanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying enzyme interactions and metabolic pathways.
Medicine: Its stability and lipophilicity are advantageous in drug design, particularly for developing compounds with improved pharmacokinetic properties.
Industry: It is used in the production of specialty chemicals and materials with enhanced performance characteristics
Mécanisme D'action
The mechanism of action of 2,2-Difluoro-2-(4-isopropylphenyl)ethanol involves its interaction with various molecular targets. The presence of fluorine atoms increases the compound’s acidity and lipophilicity, allowing it to interact more effectively with biological membranes and proteins. This can lead to enhanced binding affinity and specificity for certain drug targets, making it a valuable tool in medicinal chemistry .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2-Difluoroethanol: A simpler analog with similar fluorine substitution but lacking the phenyl group.
4-Isopropylphenol: Shares the isopropylphenyl moiety but lacks the fluorinated ethanol group.
2,2-Difluoro-1-(4-isopropylphenyl)ethanol: A closely related compound with slight structural variations.
Uniqueness
2,2-Difluoro-2-(4-isopropylphenyl)ethanol is unique due to the combination of its fluorinated ethanol group and the isopropylphenyl moiety. This combination imparts distinct physicochemical properties, such as increased metabolic stability and altered lipophilicity, which are not found in simpler analogs. These properties make it particularly valuable in drug design and other applications where stability and specificity are crucial .
Propriétés
IUPAC Name |
2,2-difluoro-2-(4-propan-2-ylphenyl)ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F2O/c1-8(2)9-3-5-10(6-4-9)11(12,13)7-14/h3-6,8,14H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFSMGFSRQUJQOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(CO)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Methyl 3-[(4-methoxy-4-oxobutyl)amino]benzoate](/img/structure/B8010996.png)






![2,2-Difluoro-2-[4-(propan-2-yloxy)phenyl]ethan-1-ol](/img/structure/B8011049.png)


